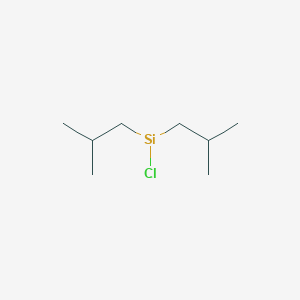

Diisobutylchlorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

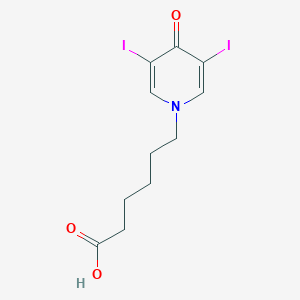

GV 150013 is a small molecule drug that acts as an antagonist of the cholecystokinin receptor. It was initially developed by GSK Plc for the treatment of anxiety and other diseases. The compound has a molecular formula of C₃₃H₃₄N₄O₃ and a molecular weight of 534.65 g/mol .

Preparation Methods

GV 150013 can be synthesized through a series of chemical reactions involving 1,5-dialkyl-3-arylureido-1,5-benzodiazepin-2,4-diones. The synthetic route involves the replacement of the phenyl ring at N-5 with more hydrophilic substituents, such as alkyl groups bearing basic functions . The resolution of the racemic key intermediates, 3-amino-benzodiazepines, is also accomplished during the synthesis . Industrial production methods typically involve the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO) at a concentration of 40 mg/mL .

Chemical Reactions Analysis

GV 150013 undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are not extensively documented.

Substitution: The phenyl ring at N-5 can be substituted with more hydrophilic groups, such as alkyl groups bearing basic functions.

Common Reagents and Conditions: The synthesis of GV 150013 involves reagents such as 3-amino-benzodiazepines and alkyl groups with basic functions.

Major Products: The major product formed from these reactions is the 5-morpholinoethyl derivative, which is a potential follow-up compound to GV 150013.

Scientific Research Applications

Mechanism of Action

GV 150013 exerts its effects by antagonizing the cholecystokinin receptor, specifically the cholecystokinin B receptor . This receptor is involved in various physiological and behavioral effects, including anxiety, memory processes, and gut motility . By blocking this receptor, GV 150013 can modulate the release of neurotransmitters such as GABA, leading to its anxiolytic effects .

Comparison with Similar Compounds

GV 150013 is unique in its selective antagonism of the cholecystokinin B receptor. Similar compounds include:

L-364,718: Another cholecystokinin receptor antagonist that affects both cholecystokinin A and B receptors.

Devazepide: A cholecystokinin A receptor antagonist that is used to study gut motility.

Proglumide: A non-selective cholecystokinin receptor antagonist that blocks both cholecystokinin A and B receptors.

GV 150013 stands out due to its selectivity for the cholecystokinin B receptor and its potential anxiolytic effects .

Properties

InChI |

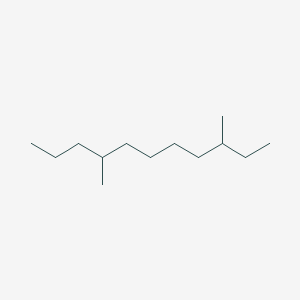

InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNRHYBYGPMAEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](CC(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

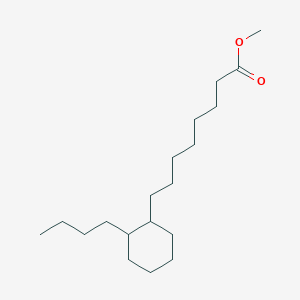

![3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol](/img/structure/B95636.png)